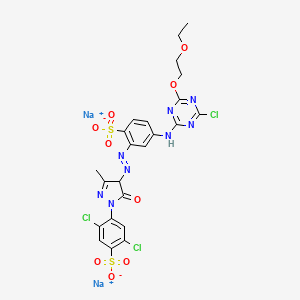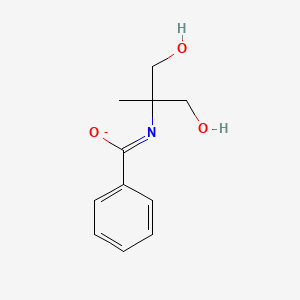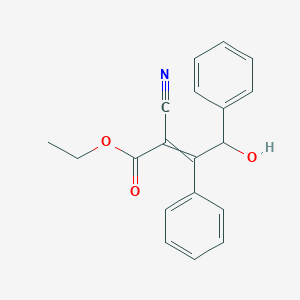
2-(Diphenylphosphoryl)-N,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphoryl)-N,4-dimethylaniline is an organic compound that features a diphenylphosphoryl group attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-N,4-dimethylaniline typically involves the phosphorylation of aniline derivatives. One common method includes the reaction of 4-dimethylaniline with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(Diphenylphosphoryl)-N,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学的研究の応用
2-(Diphenylphosphoryl)-N,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
作用機序
The mechanism of action of 2-(Diphenylphosphoryl)-N,4-dimethylaniline involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include modulation of enzyme activity and interaction with cellular receptors .
類似化合物との比較
Similar Compounds
Diphenylphosphoryl azide: Used in peptide synthesis and as a reagent in organic reactions.
Diphenylphosphine oxide: Commonly used in coordination chemistry and as a ligand.
N,N-Dimethylaniline: A precursor in the synthesis of various organic compounds
Uniqueness
2-(Diphenylphosphoryl)-N,4-dimethylaniline is unique due to the presence of both the diphenylphosphoryl and dimethylaniline moieties, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
65849-34-5 |
|---|---|
分子式 |
C20H20NOP |
分子量 |
321.4 g/mol |
IUPAC名 |
2-diphenylphosphoryl-N,4-dimethylaniline |
InChI |
InChI=1S/C20H20NOP/c1-16-13-14-19(21-2)20(15-16)23(22,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,21H,1-2H3 |
InChIキー |
RBVKRLNMHWVXFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)

![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)





![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)

